molecular formula C21H21ClN2O3 B14956726 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide

Cat. No.: B14956726
M. Wt: 384.9 g/mol
InChI Key: KCUOAYNFBPFYKK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide is a complex organic compound with the molecular formula C19H21ClN2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 3,4-dimethoxyphenethylamine to form an intermediate amide.

    Cyclization: The intermediate undergoes cyclization with pyrrole under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-(4-chlorophenyl)ethyl)benzamide
  • 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
  • N-(2-(4-chlorophenyl)ethyl)-2-methyl-benzamide

Uniqueness

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both a pyrrole ring and a dimethoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-pyrrol-1-ylbenzamide

InChI

InChI=1S/C21H21ClN2O3/c1-26-19-8-5-15(13-20(19)27-2)9-10-23-21(25)17-14-16(6-7-18(17)22)24-11-3-4-12-24/h3-8,11-14H,9-10H2,1-2H3,(H,23,25)

InChI Key

KCUOAYNFBPFYKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl)OC

Origin of Product

United States

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